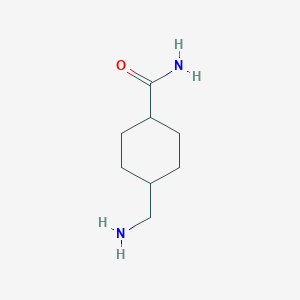![molecular formula C9H6N4 B053526 1h-Pyrazolo[3,4-g]quinoxaline CAS No. 116378-72-4](/img/structure/B53526.png)
1h-Pyrazolo[3,4-g]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1h-Pyrazolo[3,4-g]quinoxaline (PQ) is a heterocyclic compound with a unique structure that has attracted the attention of many researchers. PQ has been found to possess various biological activities, including anticancer, antiviral, and anti-inflammatory properties, making it a promising compound for scientific research. In
Mécanisme D'action
The mechanism of action of 1h-Pyrazolo[3,4-g]quinoxaline varies depending on its biological activity. In cancer cells, 1h-Pyrazolo[3,4-g]quinoxaline induces apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. 1h-Pyrazolo[3,4-g]quinoxaline also causes cell cycle arrest by downregulating cyclin-dependent kinases and upregulating cyclin-dependent kinase inhibitors. In antiviral activity, 1h-Pyrazolo[3,4-g]quinoxaline inhibits viral replication by targeting the viral DNA polymerase. In inflammation, 1h-Pyrazolo[3,4-g]quinoxaline suppresses the production of pro-inflammatory cytokines and chemokines by inhibiting the activation of nuclear factor-kappa B (NF-κB).
Effets Biochimiques Et Physiologiques
1h-Pyrazolo[3,4-g]quinoxaline has been shown to affect various biochemical and physiological processes in cells. In cancer cells, 1h-Pyrazolo[3,4-g]quinoxaline alters the expression of genes involved in apoptosis, cell cycle regulation, and DNA repair. In antiviral activity, 1h-Pyrazolo[3,4-g]quinoxaline inhibits the activity of viral DNA polymerase, leading to a decrease in viral replication. In inflammation, 1h-Pyrazolo[3,4-g]quinoxaline suppresses the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1h-Pyrazolo[3,4-g]quinoxaline is its broad range of biological activities, making it a versatile compound for scientific research. 1h-Pyrazolo[3,4-g]quinoxaline is also relatively easy to synthesize, allowing for large-scale production. However, 1h-Pyrazolo[3,4-g]quinoxaline has some limitations in lab experiments. 1h-Pyrazolo[3,4-g]quinoxaline is a relatively unstable compound and can degrade over time, which can affect the reproducibility of experiments. 1h-Pyrazolo[3,4-g]quinoxaline also has low solubility in water, which can limit its use in certain assays.
Orientations Futures
There are several future directions for the research of 1h-Pyrazolo[3,4-g]quinoxaline. One potential direction is the development of 1h-Pyrazolo[3,4-g]quinoxaline derivatives with improved stability and solubility. Another direction is the investigation of 1h-Pyrazolo[3,4-g]quinoxaline as a potential treatment for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the mechanism of action of 1h-Pyrazolo[3,4-g]quinoxaline in different biological processes needs to be further elucidated to fully understand its potential as a therapeutic agent.
Conclusion:
In conclusion, 1h-Pyrazolo[3,4-g]quinoxaline is a promising compound for scientific research due to its various biological activities. The synthesis of 1h-Pyrazolo[3,4-g]quinoxaline is a multistep process that can be optimized for improved yield. 1h-Pyrazolo[3,4-g]quinoxaline has been extensively studied for its potential as a therapeutic agent for cancer, viral infections, and inflammation. The mechanism of action of 1h-Pyrazolo[3,4-g]quinoxaline varies depending on its biological activity, and its effects on various biochemical and physiological processes have been studied. 1h-Pyrazolo[3,4-g]quinoxaline has advantages and limitations in lab experiments, and there are several future directions for its research. Overall, 1h-Pyrazolo[3,4-g]quinoxaline is a valuable compound for scientific research that has the potential to contribute to the development of new therapies for various diseases.
Méthodes De Synthèse
The synthesis of 1h-Pyrazolo[3,4-g]quinoxaline is a multistep process that involves the reaction of 2-aminobenzonitrile with ethyl acetoacetate, followed by cyclization with hydrazine hydrate and oxidation with potassium permanganate. The yield of 1h-Pyrazolo[3,4-g]quinoxaline can be improved by modifying the reaction conditions, such as temperature, solvent, and catalyst.
Applications De Recherche Scientifique
1h-Pyrazolo[3,4-g]quinoxaline has been extensively studied for its potential as a therapeutic agent for various diseases. In cancer research, 1h-Pyrazolo[3,4-g]quinoxaline has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 1h-Pyrazolo[3,4-g]quinoxaline has also been found to possess antiviral activity against herpes simplex virus and human immunodeficiency virus. Furthermore, 1h-Pyrazolo[3,4-g]quinoxaline has anti-inflammatory properties and has been investigated as a treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
Numéro CAS |
116378-72-4 |
|---|---|
Nom du produit |
1h-Pyrazolo[3,4-g]quinoxaline |
Formule moléculaire |
C9H6N4 |
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
1H-pyrazolo[3,4-g]quinoxaline |
InChI |
InChI=1S/C9H6N4/c1-2-11-9-4-7-6(5-12-13-7)3-8(9)10-1/h1-5H,(H,12,13) |
Clé InChI |
HASUOSDQPRQNBS-UHFFFAOYSA-N |
SMILES |
C1=CN=C2C=C3C(=CC2=N1)C=NN3 |
SMILES canonique |
C1=CN=C2C=C3C(=CC2=N1)C=NN3 |
Synonymes |
1H-Pyrazolo[3,4-g]quinoxaline (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




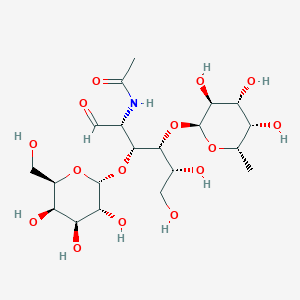

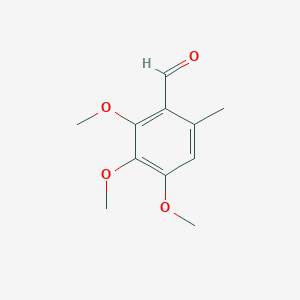
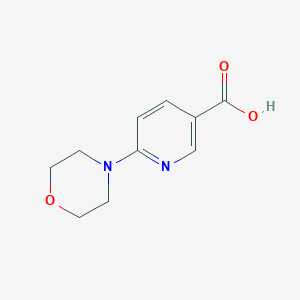
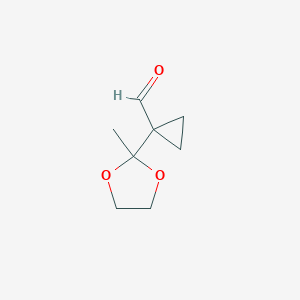
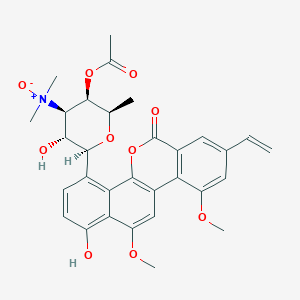
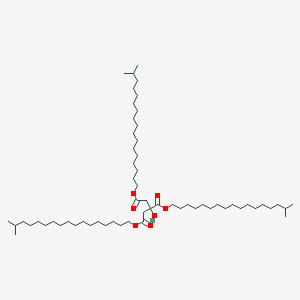
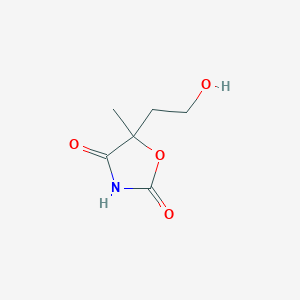
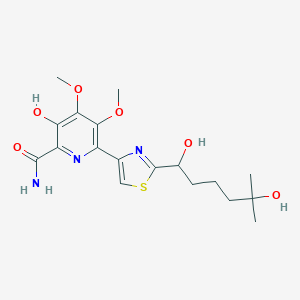
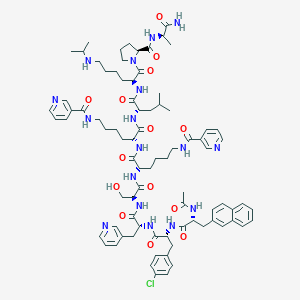

![Pyrido[1,2-a]benzimidazol-8-ol](/img/structure/B53479.png)
